Cas no 854732-39-1 (Cyclopentanecarboxaldehyde, 1-amino-)

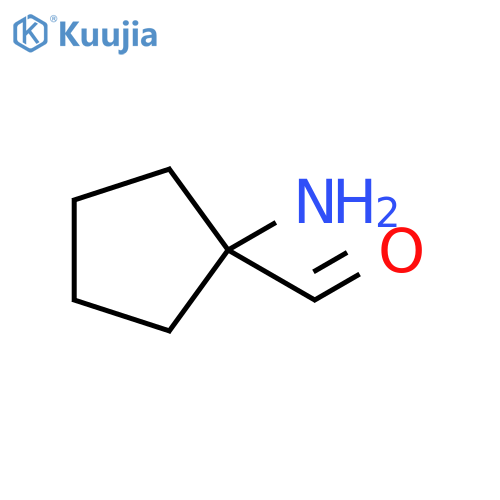

854732-39-1 structure

商品名:Cyclopentanecarboxaldehyde, 1-amino-

Cyclopentanecarboxaldehyde, 1-amino- 化学的及び物理的性質

名前と識別子

-

- EN300-28270398

- 1-aminocyclopentane-1-carbaldehyde

- 854732-39-1

- SCHEMBL881429

- Cyclopentanecarboxaldehyde, 1-amino-

-

- インチ: 1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h5H,1-4,7H2

- InChIKey: KBECVKHHMBRCSB-UHFFFAOYSA-N

- ほほえんだ: C1(N)(C=O)CCCC1

計算された属性

- せいみつぶんしりょう: 113.084063974g/mol

- どういたいしつりょう: 113.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 94.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.117±0.06 g/cm3(Predicted)

- ふってん: 172.8±23.0 °C(Predicted)

- 酸性度係数(pKa): 8.52±0.20(Predicted)

Cyclopentanecarboxaldehyde, 1-amino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270398-2.5g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28270398-0.5g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28270398-0.25g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28270398-5.0g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28270398-0.05g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28270398-0.1g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28270398-1.0g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28270398-10.0g |

1-aminocyclopentane-1-carbaldehyde |

854732-39-1 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 |

Cyclopentanecarboxaldehyde, 1-amino- 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

854732-39-1 (Cyclopentanecarboxaldehyde, 1-amino-) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量